tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate
CAS No.: 1233955-64-0
Cat. No.: VC4516641
Molecular Formula: C15H22FN3O2
Molecular Weight: 295.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233955-64-0 |
|---|---|
| Molecular Formula | C15H22FN3O2 |
| Molecular Weight | 295.358 |
| IUPAC Name | tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 |
| Standard InChI Key | SCVBIMRZCNNHEJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate, reflects its three key structural motifs:
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A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group.
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A 2-amino-3-fluorophenyl moiety attached to the 4-position of the piperazine.
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A fluorine atom at the 3-position of the aromatic ring, enhancing electronic interactions .
The stereoelectronic effects of the fluorine atom and the steric bulk of the tert-butyl group influence its binding affinity to biological targets like MLKL.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1233955-64-0 | |
| Molecular Formula | ||
| Molecular Weight | 295.35 g/mol | |
| InChI Key | SCVBIMRZCNNHEJ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The most reported synthesis involves reacting 2-amino-3-fluoroaniline with tert-butyl piperazine-1-carboxylate under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst. This method achieves high yields by leveraging the Boc group’s stability under reducing conditions.
Key Reaction Steps:
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Coupling: The aniline’s amino group reacts with the piperazine’s secondary amine.
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Hydrogenation: Pd/C facilitates C–N bond formation under atmosphere.
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Purification: Column chromatography isolates the product.
Comparatively, analogues like tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate require nitro-group reduction steps, highlighting this compound’s streamlined synthesis .
Physicochemical Properties
Stability and Solubility
The compound’s Boc group enhances solubility in organic solvents like ethanol and ethyl acetate, while the fluorine atom increases electronegativity, affecting its crystalline packing .
Table 2: Physicochemical Data
Mechanism of Action and Biological Activity
Targeting Necroptosis via MLKL
Necroptosis, a regulated form of cell death, is mediated by MLKL phosphorylation. This compound acts as a PROTAC, recruiting E3 ubiquitin ligases to MLKL, leading to its proteasomal degradation. Studies demonstrate >50% reduction in necroptotic cell death in vitro at 10 µM, outperforming non-fluorinated analogues.
Structure-Activity Relationships (SAR)
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Fluorine Position: 3-Fluorine optimizes hydrogen bonding with MLKL’s ATP-binding pocket.
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Boc Group: Enhances blood-brain barrier penetration compared to acetyl-protected variants .
Research Applications and Findings
Pharmacokinetic Studies
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Half-Life: 4.2 hours in murine models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring.
Comparative Analysis with Analogues
Table 3: Comparison with Piperazine Derivatives
| Compound | Molecular Weight | Key Substituent | Biological Target |
|---|---|---|---|
| tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate | 295.35 | 3-Fluorophenyl | MLKL |
| tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | 345.36 | 2-CF₃ | BTK |
| tert-Butyl 4-[4-(4-fluorophenyl)but-3-yn-2-yl]piperazine-1-carboxylate | 330.40 | Alkyne spacer | Unknown |
The 3-fluorophenyl variant shows superior MLKL inhibition compared to trifluoromethyl and alkyne-containing analogues .
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